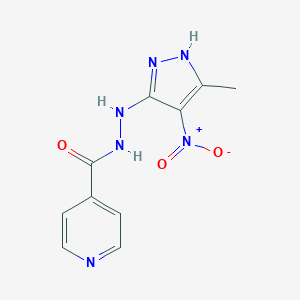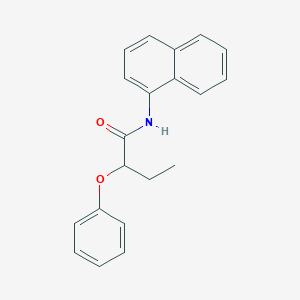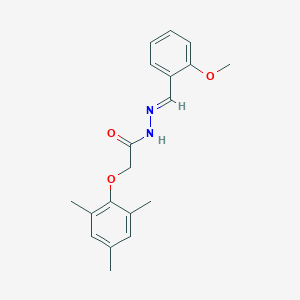![molecular formula C20H22BrN3S B412848 N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine](/img/structure/B412848.png)
N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine is a complex organic compound that features a thiazole ring, a bromophenyl group, and a dimethylamino propyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the thiazole ring with a dimethylamino propyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazole derivative.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation, oxidative stress, or other cellular processes.
Comparaison Avec Des Composés Similaires
N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine can be compared with other thiazole derivatives and bromophenyl compounds:
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring but differ in their side chains and functional groups.
Bromophenyl Compounds: Compounds like 4-bromophenylamine and 4-bromophenylacetic acid share the bromophenyl group but differ in their additional functional groups and overall structure.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry
Propriétés
Formule moléculaire |
C20H22BrN3S |
|---|---|
Poids moléculaire |
416.4g/mol |
Nom IUPAC |
3-[4-(4-bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H22BrN3S/c1-23(2)13-6-14-24-19(16-9-11-17(21)12-10-16)15-25-20(24)22-18-7-4-3-5-8-18/h3-5,7-12,15H,6,13-14H2,1-2H3 |
Clé InChI |
BIMDMCJUWJXNSQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Br |
SMILES canonique |
CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazole](/img/structure/B412766.png)
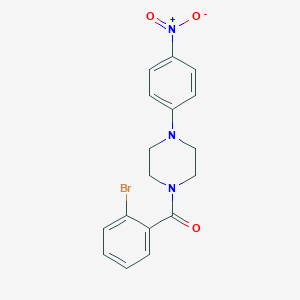
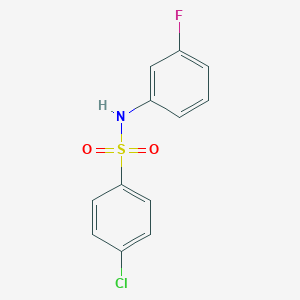
![N-(2,4-Dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B412771.png)

![N-{4-acetyl-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B412777.png)
![2-(4-Heptylphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B412780.png)
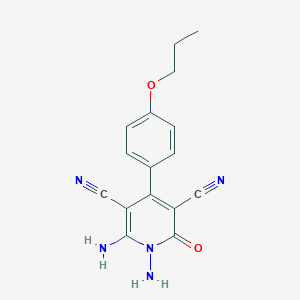
![Ethyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B412782.png)
![2-(4-BUTOXYPHENYL)-5-{4'-METHOXY-[1,1'-BIPHENYL]-4-YL}-1,3,4-OXADIAZOLE](/img/structure/B412784.png)
